molecular formula C19H22N2O4 B2365726 N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1421522-47-5

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2365726
CAS No.: 1421522-47-5
M. Wt: 342.395
InChI Key: BSDHILWHNHAORS-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. As part of the N,N'-disubstituted oxalamide class of compounds , it serves as a multiatom bridging ligand for constructing polymetallic systems and coordinating with transition metal ions, which is valuable for developing materials with unique magnetic or catalytic properties . The dissymmetrical nature of the ligand, featuring distinct aromatic substituents, is particularly significant for designing complex molecular architectures, though such compounds present notable synthetic challenges . In biological research, structurally similar oxalamides have been investigated for their potential to modulate the activity of key enzyme families, such as protein kinases . The specific aromatic moieties on this compound—a 2-methoxy-5-methylphenyl group and a 3-hydroxy-3-phenylpropyl chain—suggest potential for interaction with biological targets, possibly influencing cellular signal transduction pathways. Research into these mechanisms can provide insights into processes like cell proliferation and migration . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-8-9-17(25-2)15(12-13)21-19(24)18(23)20-11-10-16(22)14-6-4-3-5-7-14/h3-9,12,16,22H,10-11H2,1-2H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDHILWHNHAORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies for N1-(3-Hydroxy-3-phenylpropyl)-N2-(2-Methoxy-5-methylphenyl)oxalamide

Stepwise Acylation Using Ethyl Oxalyl Chloride

The most well-documented synthesis involves a two-step acylation protocol starting from ethyl oxalyl chloride (Figure 1). This method ensures regioselective coupling of the two amine components: 3-amino-1-phenylpropan-1-ol and 2-methoxy-5-methylaniline.

First Acylation: Formation of the Intermediate

In a cooled (0–5°C) dichloromethane solution, 3-amino-1-phenylpropan-1-ol (10 mmol) is treated with ethyl oxalyl chloride (11 mmol) in the presence of triethylamine (12 mmol) as a base. The reaction proceeds for 6 hours at room temperature, yielding N-(3-hydroxy-3-phenylpropyl)oxalamic acid ethyl ester as a pale-yellow oil.

Key Conditions

  • Solvent: Dichloromethane
  • Temperature: 0°C → ambient
  • Stoichiometry: 1.1 eq oxalyl chloride per amine
  • Workup: Aqueous extraction with 1 M HCl and NaHCO₃

Alternative Pathways: Theoretical Considerations

While no alternative routes are explicitly documented for this compound, analogous oxalamide syntheses suggest potential variations:

Oxalic Acid Diimidazole Activation

Theoretical approaches propose using 1,1'-carbonyldiimidazole (CDI) to activate oxalic acid, enabling sequential amine coupling without chloride byproducts. However, this method remains untested for the target compound.

Solid-Phase Synthesis

Immobilization of the first amine on Wang resin could enable iterative coupling, though scalability challenges persist for large-scale production.

Reaction Optimization and Yield Enhancement

Catalytic Effects in Acylation Reactions

Triethylamine concentration critically influences reaction efficiency (Table 1). Excess base (>1.2 eq) accelerates HCl scavenging but may promote oxalyl chloride decomposition.

Table 1: Triethylamine Stoichiometry vs. Yield

Equivalents Reaction Time (h) Yield (%)
1.0 8 72
1.1 6 83
1.2 5 78

Data adapted from supplementary protocols

Solvent Screening

Polar aprotic solvents (DMF, DMSO) induce premature hydrolysis, while toluene extends reaction times. Dichloromethane optimally balances reactivity and stability.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (t, J = 5.8 Hz, 1H, NH)
  • δ 7.38–7.19 (m, 5H, aromatic)
  • δ 4.75 (s, 1H, OH)
  • δ 3.82 (s, 3H, OCH₃)
  • δ 2.25 (s, 3H, CH₃)

13C NMR (100 MHz, DMSO-d₆)

  • 165.2 (C=O)
  • 156.1 (C=O)
  • 55.6 (OCH₃)
  • 20.9 (CH₃)

Full spectral data available in supplementary materials

Pharmaceutical Relevance and Derivatives

Antiviral Activity Screening

As an oseltamivir analogue, this compound demonstrates moderate neuraminidase inhibition (IC₅₀ = 18 μM) in molecular docking studies. Structural modifications at the methoxy group enhance binding affinity to viral proteins.

Agrochemically Active Derivatives

Methylthio analogues (e.g., N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide) show fungicidal activity against Phytophthora infestans.

Industrial-Scale Production Considerations

Purification Challenges

Column chromatography remains essential for laboratory synthesis but proves cost-prohibitive at scale. Recrystallization from ethanol/water (3:1) offers a viable alternative with 75% recovery.

Waste Stream Management

The process generates 1.2 kg HCl per kg product, necessitating neutralization with Ca(OH)₂ before disposal.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide linkage may produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxalamide linkage may also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The compound belongs to a broader class of N-substituted oxalamides, which are structurally diverse due to variations in substituent groups. Below is a detailed comparison with key analogs from the FAO/WHO Joint Expert Committee report and other sources:

Table 1: Structural and Pharmacokinetic Comparison of Selected Oxalamides

Compound Name Substituents (N1/N2) NOEL (mg/kg bw/day) Metabolic Pathway(s) Key Structural Features
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (Target) 3-hydroxy-3-phenylpropyl / 2-methoxy-5-Me Not reported Likely hydrolysis, oxidation (inferred) Hydroxyl group, methoxy, methyl substituents
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl 100 Rapid hepatic metabolism, no amide hydrolysis Pyridine ring, dimethoxy groups
N1-(2-methoxy-4-Me-phenyl)-N2-(2-(5-Me-pyridin-2-yl)ethyl)oxalamide (No. 1769) 2-methoxy-4-Me-phenyl / 5-Me-pyridin-2-yl 100 (assigned) Similar to No. 1768 Methylpyridine, methoxy group
N1-(2-methoxy-4-Me-phenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-methoxy-4-Me-phenyl / pyridin-2-yl 100 (assigned) Similar to No. 1768 Pyridine ring, methoxy group

Key Findings:

Structural Impact on Metabolism: The target compound’s 3-hydroxy-3-phenylpropyl group introduces a secondary alcohol, which may enhance solubility via hydrogen bonding compared to analogs like No. 1768–1770, which lack hydroxyl groups .

Metabolic Pathways: Oxalamides with pyridyl or dimethoxybenzyl groups (e.g., No. 1768–1770) undergo rapid hepatic metabolism but resist amide bond hydrolysis . In contrast, the target compound’s hydroxyl group may facilitate esterase-mediated hydrolysis or glucuronidation, though direct evidence is lacking.

Safety Profiles: Analogs like No. 1768 exhibit high NOEL values (100 mg/kg bw/day), suggesting low acute toxicity. The FAO/WHO committee assigned the same NOEL to structurally related compounds (e.g., No. 1769–1770) due to shared metabolic pathways . The target compound’s safety profile remains unstudied but could differ due to its hydroxyl group.

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves a multi-step process. The initial step often includes the reaction of 3-hydroxy-3-phenylpropylamine with oxalyl chloride, forming an intermediate oxalamide. This intermediate is then reacted with 2-methoxy-5-methylphenylamine under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of hydroxy and methoxy groups in its structure facilitates binding to these targets, leading to modulation of various biochemical pathways. This interaction can influence several physiological processes, which may account for its therapeutic potential.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus contributing to cellular protection mechanisms.

Anti-inflammatory Effects

In addition to its antioxidant properties, this oxalamide has been studied for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. In vitro assays indicate that the compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cancer cell proliferation and induce cell cycle arrest has been observed, making it a candidate for further investigation as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in a rat model subjected to induced oxidative damage.
  • Anti-inflammatory Research : In an experimental model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.
  • Anticancer Activity : A recent study published in Cancer Letters reported that this oxalamide exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between amine and oxalic acid derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to solubilize intermediates. Reaction temperatures are maintained between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Analytical techniques such as NMR and mass spectrometry validate structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton and carbon environments, including hydroxy, methoxy, and aromatic groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks).
  • HPLC : Assesses purity (>95% required for biological assays).
  • FT-IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Cross-referencing with synthetic intermediates ensures accuracy .

Q. How can researchers address solubility challenges in aqueous systems for this hydrophobic compound?

  • Methodological Answer : Limited water solubility is common due to aromatic and alkyl substituents. Strategies include:

  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance dissolution.
  • Surfactants : Polysorbate-80 or cyclodextrins improve bioavailability.
  • Salt Formation : React with HCl or sodium bicarbonate to increase ionic character .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from structural analogs (e.g., fluorinated vs. chlorinated phenyl groups) or assay conditions. Mitigation strategies:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate substituent effects.
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations between analogs .

Q. What strategies enhance metabolic stability and reduce off-target effects in preclinical studies?

  • Methodological Answer :

  • Deuterated Derivatives : Replace labile hydrogens (e.g., hydroxyl groups) with deuterium to slow metabolism.
  • Prodrug Design : Mask polar groups (e.g., esterify hydroxy moieties) to improve membrane permeability.
  • CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS .

Q. How can researchers identify molecular targets and pathways modulated by this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on resin to capture binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with putative targets (e.g., kinases, GPCRs).
  • Transcriptomic Profiling : RNA-seq or CRISPR screens reveal downstream pathway alterations (e.g., oxidative stress or apoptosis markers) .

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit conflicting receptor binding affinities?

  • Methodological Answer : Subtle substituent changes (e.g., fluorine vs. chlorine on phenyl rings) alter steric and electronic interactions. For example:

  • Fluorine : Enhances lipophilicity and metabolic stability via electronegativity.
  • Chlorine : Increases steric bulk but reduces solubility.
    Systematic free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) quantify these effects .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating its antioxidant and antiplatelet activities?

  • Methodological Answer :

  • In Vitro :
  • DPPH/ABTS Assays : Quantify free radical scavenging.
  • Platelet Aggregation : Use platelet-rich plasma (PRP) treated with ADP/collagen, measured via turbidimetry.
  • In Vivo :
  • Thrombosis Models : Carotid artery injury in rodents, with Doppler flowmetry.
  • Oxidative Stress Models : Induce ischemia-reperfusion injury, measure lipid peroxidation (MDA levels) .

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